Phenyl(thien-2-ylmethylene)azane oxide
Description
Phenyl(thien-2-ylmethylene)azane oxide is a nitrogen-oxygen functionalized compound featuring a phenyl group linked to a thien-2-ylmethylene moiety via an azane oxide (amine oxide) bridge. Such compounds are of interest in medicinal and materials chemistry due to their hybrid aromatic-heterocyclic architecture, which may confer unique optical, catalytic, or bioactive properties.
Properties
Molecular Formula |
C11H9NOS |
|---|---|
Molecular Weight |
203.26g/mol |
IUPAC Name |
N-phenyl-1-thiophen-2-ylmethanimine oxide |
InChI |
InChI=1S/C11H9NOS/c13-12(9-11-7-4-8-14-11)10-5-2-1-3-6-10/h1-9H/b12-9+ |
InChI Key |
ALCZFGAZFRVSDQ-FMIVXFBMSA-N |
SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=CS2)[O-] |
Isomeric SMILES |
C1=CC=C(C=C1)/[N+](=C\C2=CC=CS2)/[O-] |
Canonical SMILES |
C1=CC=C(C=C1)[N+](=CC2=CC=CS2)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazolone Derivatives with Thienyl and Phenyl Substituents
and describe imidazolone-based analogs with thien-2-ylmethylene and aryl groups. Key differences lie in their substituents and synthesis outcomes:
- Synthesis Insights: The higher yield in (76%) compared to (43%) may reflect favorable kinetics from the pyridylaminosulfonyl group versus acetylaminosulfonyl. Both imidazolones exhibit melting points >230°C, suggesting strong crystalline packing due to planar aromatic systems and hydrogen-bonding substituents .
- Functional Group Impact : The thien-2-ylmethylene group in both imidazolones likely contributes to π-conjugation and sulfur-mediated electronic effects, which could influence redox behavior or binding affinity in biological systems.
Azane Oxide Derivatives
The compound in , while structurally distinct, shares the azane oxide functional group. Its molecular weight (292.27 g/mol) is significantly lower than the imidazolones, reflecting a simpler scaffold. The sulfinyl and hydroxy groups may enhance solubility in polar solvents, whereas the imidazolones’ bulkier substituents favor organic media.
Analytical and Bioactive Relevance
- Spectrophotometric Methods: and highlight techniques for phenyl compound analysis, such as azo dye formation at 510 nm (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹) .
- Anti-inflammatory Potential: notes anti-inflammatory testing for imidazolones, suggesting that the thienyl-phenyl-azane oxide scaffold might also be explored for bioactivity, particularly given the amine oxide’s role in modulating pharmacokinetics .
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